

Unveiling the Enigmatic Structure of Cyclopeltide 2: A Technical Guide

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Compound of Interest

Compound Name: Cyclopeltide 2

Cat. No.: B15566474

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopeltide 2, a cyclic peptide isolated from the fungus *Penicillium velutinum*, represents a class of natural products with significant potential for pharmacological development. The intricate architecture and stereochemical complexity of these molecules necessitate a rigorous and multifaceted approach for their complete structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed in the determination of the chemical structure and stereochemistry of Cyclopeltide 2, serving as a valuable resource for researchers engaged in natural product chemistry and drug discovery.

Chemical Structure Determination

The determination of the planar structure of Cyclopeltide 2, like other complex natural products, relies on a synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in establishing the molecular formula of Cyclopeltide 2. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial information regarding the amino acid sequence of this cyclic peptide.

Parameter	Value
Molecular Formula	C ₂₉ H ₄₄ N ₆ O ₆
Exact Mass	[Insert Exact Mass from HRMS Data]
Key MS/MS Fragments	[List key m/z values and their assignments]

NMR Spectroscopy

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of the amino acid residues.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cyclopeltide 2 (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

Position	δC (ppm)	δH (ppm, J in Hz)	COSY Correlations	HMBC Correlations
Residue 1				
α-CH				
β-CH				
...				
Residue 2				
α-CH				
β-CH				
...				
(Continue for all residues)				

Note: This table is a template. The actual data would be populated from the primary literature on Cyclopeltide 2.

Stereochemistry Determination

The absolute configuration of each chiral center within Cyclopeltide 2 is determined through a combination of chiral analytical techniques and spectroscopic methods.

Advanced Marfey's Method

Experimental Protocol:

- **Hydrolysis:** Cyclopeltide 2 is subjected to acid hydrolysis (e.g., 6 M HCl, 110 °C, 24 h) to break the peptide bonds and liberate the constituent amino acids.
- **Derivatization:** The amino acid hydrolysate is then reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reaction forms diastereomeric derivatives of the amino acids.
- **LC-MS Analysis:** The resulting diastereomers are separated and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometry detector.
- **Comparison with Standards:** The retention times of the FDAA derivatives from the hydrolysate are compared with those of authentic L- and D-amino acid standards derivatized with L-FDAA and D-FDAA. This comparison allows for the unambiguous assignment of the absolute stereochemistry of each amino acid residue.

Table 2: Retention Times of FDAA-Derivatized Amino Acids of Cyclopeltide 2

Amino Acid Residue	Retention Time (min) of L-FDAA Derivative	Retention Time (min) of Authentic L-Amino Acid L-FDAA Derivative	Retention Time (min) of Authentic D-Amino Acid L-FDAA Derivative	Assigned Stereochemistry
Residue 1				
Residue 2				
(Continue for all residues)				

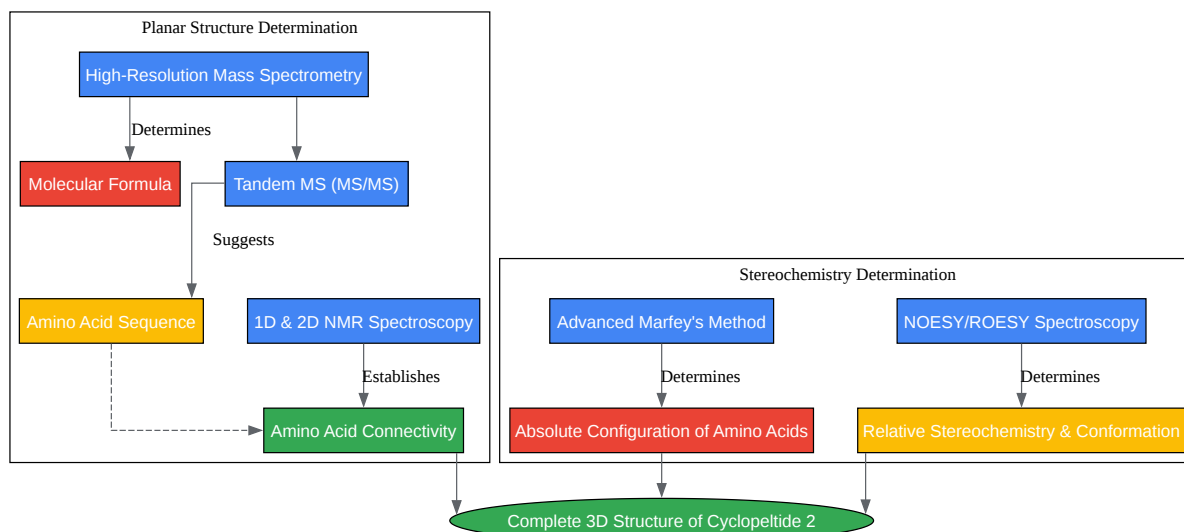
Note: This table is a template. The actual data would be populated from experimental results.

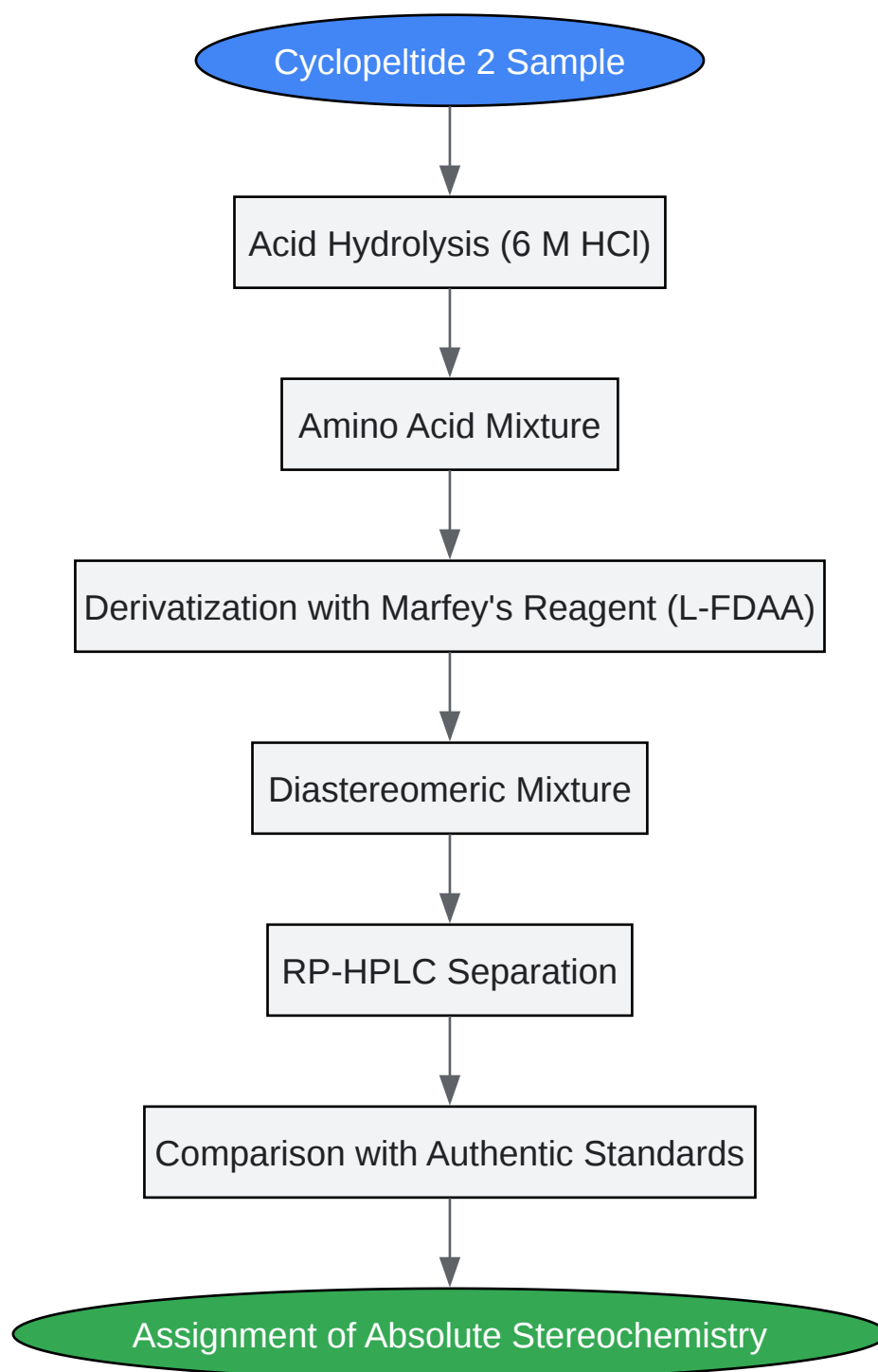
Nuclear Overhauser Effect (NOE) Spectroscopy

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry and the three-dimensional conformation of the cyclic peptide in solution. The observation of NOE correlations between specific protons provides distance constraints that are used to build a 3D model of the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure and stereochemistry determination of Cyclopeltide 2.





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